Dacomitinib Dacomitinib Dacomitinib is a member of the class of quinazolines that is 7-methoxyquinazoline-4,6-diamine in which the amino group at position 4 is substituted by a 3-chloro-4-fluorophenyl group and the amino group at position 6 is substituted by an (E)-4-(piperidin-1-yl)but-2-enoyl group. It has a role as an epidermal growth factor receptor antagonist and an antineoplastic agent. It is a member of quinazolines, a member of piperidines, an enamide, a member of monochlorobenzenes, a member of monofluorobenzenes, a tertiary amino compound, a secondary amino compound and a secondary carboxamide.
Dacomitinib, designed as (2E)-N-16-4-(piperidin-1-yl) but-2-enamide, is an oral highly selective quinazalone part of the second-generation tyrosine kinase inhibitors which are characterized by the irreversible binding at the ATP domain of the epidermal growth factor receptor family kinase domains. Dacomitinib was developed by Pfizer Inc and approved by the FDA on September 27, 2018. Some evidence in the literature suggests the therapeutic potential of dacomitinib in the epithelial ovarian cancer model, although further investigations are needed.
Dacomitinib is a multi-kinase receptor inhibitor used in the therapy of cases of non-small cell lung cancer that harbor activating mutations in the epidermal growth factor receptor gene (EGFR). Dacomitinib is associated with high rate of transient serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.
Brand Name: Vulcanchem
CAS No.: 1110813-31-4
VCID: VC0001778
InChI: InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Molecular Formula: C24H25ClFN5O2
Molecular Weight: 469.9 g/mol

Dacomitinib

CAS No.: 1110813-31-4

Cat. No.: VC0001778

Molecular Formula: C24H25ClFN5O2

Molecular Weight: 469.9 g/mol

* For research use only. Not for human or veterinary use.

Dacomitinib - 1110813-31-4

CAS No. 1110813-31-4
Molecular Formula C24H25ClFN5O2
Molecular Weight 469.9 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide
Standard InChI InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+
Standard InChI Key LVXJQMNHJWSHET-AATRIKPKSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4
Appearance White to off-white solid powder
Boiling Point 665.7 ºC at 760 mmHg
Melting Point 184-187 ºC

Chemical Structure and Pharmacokinetic Profile

Molecular Characteristics

Dacomitinib (C₂₄H₂₅ClFN₅O₂) is a synthetic quinazoline derivative with a molecular weight of 469.94 g/mol . Its structure features a 4-anilinoquinoline core modified with a chlorine substituent and acrylamide group, enabling irreversible binding to EGFR’s kinase domain . The acrylamide moiety forms a covalent bond with cysteine 773 (Cys773) in EGFR, a mechanism distinct from reversible TKIs like gefitinib .

Pharmacokinetic Parameters

Dacomitinib exhibits linear pharmacokinetics with dose-proportional exposure between 15–60 mg daily . Key parameters include:

ParameterValueSource
Bioavailability80% (oral)
Time to peak (Tₘₐₓ)6–8 hours
Protein binding98% (albumin)
MetabolismCYP2D6, CYP3A4
Half-life (t₁/₂)70 hours
ExcretionFeces (79%), urine (3%)

Dose reductions to 30 mg or 15 mg are recommended for severe adverse reactions, as steady-state concentrations are achieved within 14 days . Concomitant use with CYP3A4 inducers (e.g., rifampin) reduces dacomitinib exposure by 40%, necessitating dose adjustments .

Mechanism of Action and Preclinical Efficacy

Irreversible EGFR Family Inhibition

Dacomitinib’s potency stems from its ability to irreversibly inhibit EGFR (HER1), HER2, and HER4 kinases through covalent modification of conserved cysteine residues (Cys773 in EGFR) . This contrasts with first-generation TKIs like erlotinib, which reversibly compete with ATP . The irreversible binding prolongs target suppression, requiring de novo receptor synthesis to restore signaling .

In biochemical assays, dacomitinib exhibits an IC₅₀ of 6 nM against wild-type EGFR, surpassing gefitinib’s IC₅₀ of 33 nM . It also inhibits EGFR T790M, the most common resistance mutation to first-generation TKIs, with an IC₅₀ of 280 nM . Preclinical xenograft models showed tumor regression in NSCLC lines harboring L858R/T790M mutations, supporting its role in overcoming TKI resistance .

Downstream Signaling Effects

EGFR inhibition by dacomitinib suppresses phosphorylation of key effectors:

  • MAPK pathway: Reduced ERK1/2 activation, impairing cell proliferation .

  • PI3K/AKT pathway: Downregulated AKT phosphorylation, inducing apoptosis .

  • STAT3/5: Attenuated STAT-mediated survival signals .

These multimodal effects translate to broad antitumor activity across EGFR-mutant, HER2-amplified, and wild-type NSCLC models .

Clinical Development and Pivotal Trials

Phase I Dose Escalation

The ARCHER 1001 trial established 45 mg daily as the maximum tolerated dose (MTD) . Dose-limiting toxicities included grade 3 stomatitis, palmar-plantar erythrodysesthesia, and dehydration at 60 mg . Among 71 patients receiving 45 mg, 6% discontinued due to rash or mucositis . Objective responses occurred in 5% of heavily pretreated NSCLC patients, with stable disease in 70% .

Phase III ARCHER 1050 Trial

This open-label study randomized 452 treatment-naïve EGFR-mutant NSCLC patients to dacomitinib (45 mg/day) or gefitinib (250 mg/day) . Key outcomes:

EndpointDacomitinibGefitinibHazard Ratio (95% CI)
Median PFS (months)14.79.20.59 (0.47–0.74)
Median OS (months)34.126.80.76 (0.58–0.99)
ORR (%)7572

Subgroup analyses favored dacomitinib across all cohorts, including exon 19 deletions (HR 0.55) and L858R mutations (HR 0.63) . Central nervous system (CNS) progression occurred in 8% vs. 15%, suggesting partial blood-brain barrier penetration .

Real-World Efficacy Data

A 2025 study of 153 EGFR-mutant NSCLC patients receiving first-line dacomitinib reported:

  • ORR: 84.3% (129/153) .

  • Median PFS: 16.7 months (95% CI: 14.2–18.9) .

  • Brain metastasis response: Intracranial ORR of 68% (47/69) .

These findings align with clinical trial data, confirming dacomitinib’s effectiveness in diverse populations .

ToxicityIncidence (Dacomitinib)Incidence (Gefitinib)
Diarrhea87%56%
Rash78%71%
Paronychia58%22%
Stomatitis43%18%
Elevated ALT/AST9%27%

Dose reductions to 30 mg or 15 mg were required in 66% of patients, primarily for grade 2–3 dermatologic or gastrointestinal events .

Proactive Toxicity Mitigation

  • Dermatologic: Prophylactic moisturizers, topical steroids, and minocycline reduce rash severity .

  • Diarrhea: Early loperamide use and hydration prevent dehydration .

  • Interstitial lung disease (ILD): Monitor for dyspnea or hypoxia; permanent discontinuation if confirmed .

Despite these measures, 9% of patients discontinued dacomitinib due to toxicity vs. 4% on gefitinib .

Resistance Mechanisms and Sequential Therapies

Acquired Resistance Pathways

Post-dacomitinib progression is associated with:

  • EGFR C797S mutation (32%): Prevents covalent binding, restoring kinase activity .

  • MET amplification (18%): Activates ERBB3-PI3K signaling bypassing EGFR .

  • Small cell transformation (9%): Histologic shift with loss of EGFR dependency .

Notably, T790M is detected in only 12% of post-dacomitinib biopsies vs. 60% after gefitinib, underscoring its efficacy against this mutation .

Post-Progression Strategies

Osimertinib, a third-generation EGFR TKI, achieves response rates of 38% in C797S-negative, T790M-positive tumors after dacomitinib failure . Chemotherapy (platinum-pemetrexed) remains standard for MET-driven or histologic transformation .

Future Directions and Combination Therapies

Ongoing trials explore dacomitinib with:

  • Anti-angiogenics: Bevacizumab enhances penetration into hypoxic niches (NCT04181060).

  • Immunotherapy: PD-1 inhibitors may overcome adaptive immune evasion (NCT04001882).

  • MET inhibitors: Crizotinib counteracts MET amplification (NCT04248868).

Biomarker-driven studies are evaluating circulating tumor DNA (ctDNA) for early detection of resistance mutations .

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